N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperidine ring, and an oxalamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the 2-oxopiperidine derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The next step involves the introduction of the phenyl group to the piperidine ring. This is often done via a Friedel-Crafts acylation reaction.
Formation of the Oxalamide Linkage: The final step involves the coupling of the morpholine derivative with the phenyl-piperidine intermediate through an oxalamide linkage. This can be achieved using oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the oxalamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
Uniqueness
Compared to similar compounds, N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide stands out due to its unique combination of a morpholine ring, a piperidine ring, and an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-17-6-1-2-8-23(17)16-5-3-4-15(14-16)21-19(26)18(25)20-7-9-22-10-12-27-13-11-22/h3-5,14H,1-2,6-13H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIXJNMSFLVHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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